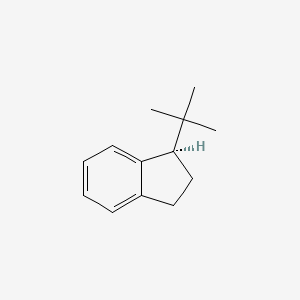
(1R)-1-tert-Butyl-2,3-dihydro-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-tert-Butyl-2,3-dihydro-1H-indene is an organic compound characterized by the presence of a tert-butyl group attached to a dihydroindene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-tert-Butyl-2,3-dihydro-1H-indene typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the hydrogenation of 1-tert-butylindene using a chiral rhodium catalyst under high pressure and temperature conditions. The reaction conditions are carefully controlled to achieve high yield and purity of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired compound from reaction by-products.
化学反应分析
Types of Reactions
(1R)-1-tert-Butyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butylindene ketones, while reduction can produce fully saturated tert-butylindanes.
科学研究应用
Chemistry
In chemistry, (1R)-1-tert-Butyl-2,3-dihydro-1H-indene is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new catalysts and ligands for asymmetric synthesis.
Biology
The compound’s potential biological activity is being explored in various studies. It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Medicine
In medicine, this compound derivatives are investigated for their potential therapeutic effects. Research is ongoing to determine their efficacy in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and material science.
作用机制
The mechanism of action of (1R)-1-tert-Butyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
1-tert-Butylindene: A structurally related compound with similar reactivity but lacking the dihydro component.
2,3-Dihydro-1H-indene: Another related compound without the tert-butyl group.
Uniqueness
(1R)-1-tert-Butyl-2,3-dihydro-1H-indene is unique due to the presence of both the tert-butyl group and the dihydroindene structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
68533-15-3 |
|---|---|
分子式 |
C13H18 |
分子量 |
174.28 g/mol |
IUPAC 名称 |
(1R)-1-tert-butyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C13H18/c1-13(2,3)12-9-8-10-6-4-5-7-11(10)12/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1 |
InChI 键 |
NTKWEGAVGHTNAM-LBPRGKRZSA-N |
手性 SMILES |
CC(C)(C)[C@H]1CCC2=CC=CC=C12 |
规范 SMILES |
CC(C)(C)C1CCC2=CC=CC=C12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


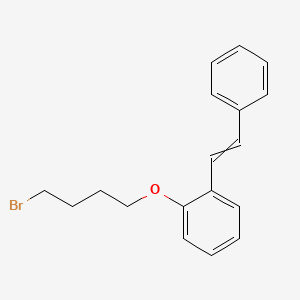
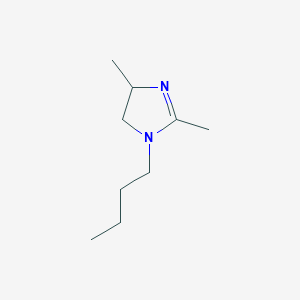
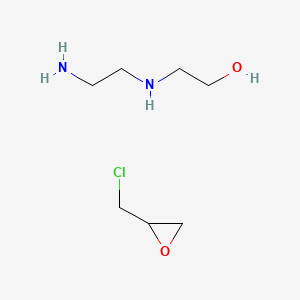
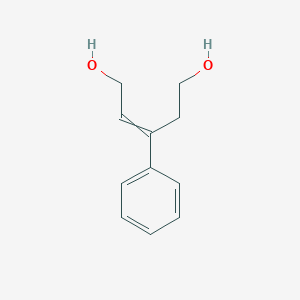
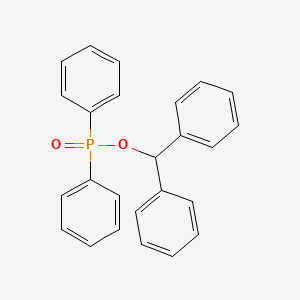
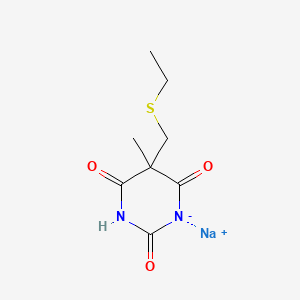
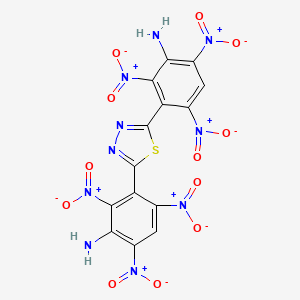
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide](/img/structure/B14461271.png)


![N-[(Benzyloxy)methyl]-N-ethylethanamine](/img/structure/B14461293.png)

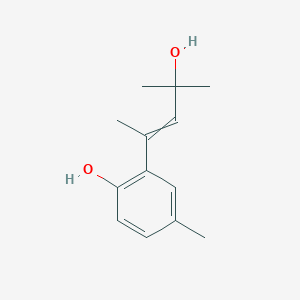
![4-[(Benzyloxy)methyl]morpholine](/img/structure/B14461313.png)
